

Application Note & Protocol: Quantifying BNT162b2 Immunogenicity in Murine Models

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Compound of Interest		
Compound Name:	BNTX	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The BNT162b2 vaccine, developed by Pfizer and BioNTech, is a lipid nanoparticle (LNP)-formulated, nucleoside-modified messenger RNA (mRNA) vaccine encoding the full-length spike (S) protein of SARS-CoV-2.[1] Preclinical evaluation of its immunogenicity in animal models, particularly mice, is a critical step in understanding its mechanism of action and protective efficacy. Murine models are instrumental for assessing both humoral and cellular immune responses, which are believed to correlate with viral clearance and protection against COVID-19.[1] This document provides a detailed protocol for quantifying the immunogenicity of BNT162b2 in mice, covering experimental design, sample collection, and key immunological assays.

Experimental Design and Workflow

A typical immunogenicity study involves a prime-boost immunization strategy followed by the collection of samples for immunological analysis. The choice of mouse strain, vaccine dosage, and immunization schedule are critical parameters that can influence the outcome.

Common Mouse Models:

BALB/c or C57BL/6: Standard inbred strains used for general immunogenicity studies.[2][3]



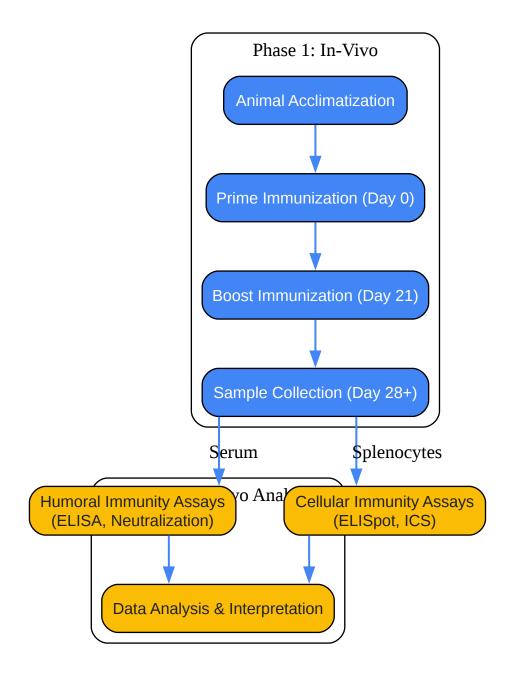




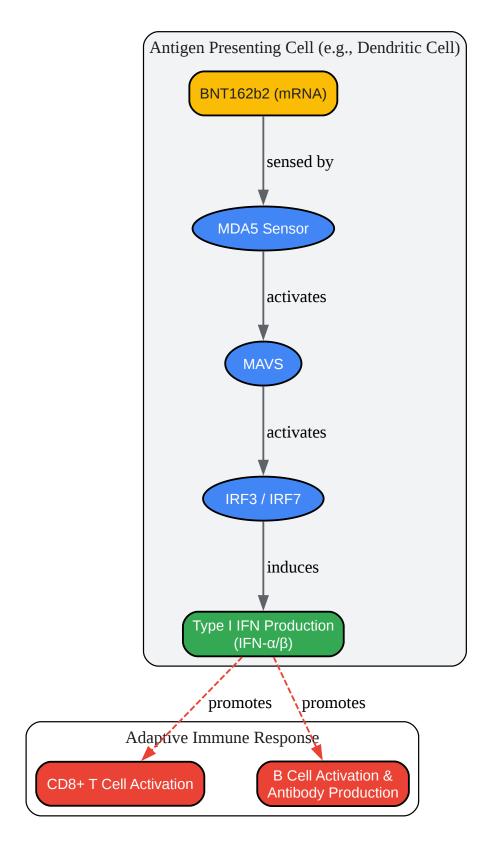
 hACE2 Transgenic Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and useful for challenge studies to evaluate vaccine efficacy.[1]

The general workflow for an immunogenicity study is outlined below.









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References

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- 2. researchgate.net [researchgate.net]
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